4-(Ethoxymethyl)-2-methoxyphenol

Description

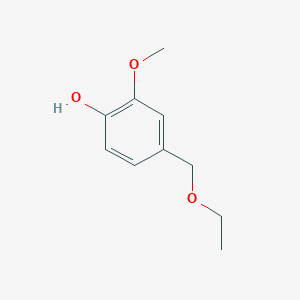

Structure

3D Structure

Properties

IUPAC Name |

4-(ethoxymethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-7-8-4-5-9(11)10(6-8)12-2/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCVACNWDMSLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074783 | |

| Record name | Phenol, 4-(ethoxymethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale amber to yellow liquid with a phenolic, smoky odour | |

| Record name | Vanillyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

212.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(Ethoxymethyl)-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Vanillyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.106-1.113 | |

| Record name | Vanillyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13184-86-6 | |

| Record name | Vanillyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(ethoxymethyl)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(ethoxymethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethoxymethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLYL ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1423UFT5P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(Ethoxymethyl)-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Ethoxymethyl)-2-methoxyphenol (CAS: 13184-86-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Ethoxymethyl)-2-methoxyphenol (CAS: 13184-86-6), a versatile methoxyphenol derivative. Also known by synonyms such as Vanillyl Ethyl Ether and Ethyl 4-hydroxy-3-methoxybenzyl ether, this compound serves as a valuable intermediate in various chemical syntheses, particularly within the pharmaceutical and fragrance industries.[1][2] This document delineates its physicochemical properties, provides detailed synthetic protocols, outlines robust analytical methodologies for its characterization, and explores its current and potential applications, with a focus on its utility as a building block in drug discovery and development.

Introduction and Chemical Identity

4-(Ethoxymethyl)-2-methoxyphenol is an organic compound belonging to the class of methoxyphenols, which are characterized by a methoxy group attached to the benzene ring of a phenol moiety.[3] Its structure features a guaiacol (2-methoxyphenol) core with an ethoxymethyl substituent at the para position relative to the hydroxyl group. This unique substitution pattern imparts specific chemical reactivity and physical properties that are of interest to synthetic chemists.

The compound is recognized for its sweet, alcoholic, and chocolate-like taste profile, which has led to its use as a flavoring agent.[3] Beyond its sensory characteristics, its phenolic hydroxyl group and ether linkages provide reactive sites for further chemical modification, positioning it as a key starting material for more complex molecules.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Ethoxymethyl)-2-methoxyphenol is essential for its effective handling, application, and analysis. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Colorless to pale yellow or amber liquid | [1][5] |

| Odor | Phenolic, smoky, with a weak vanilla note | [1] |

| Boiling Point | 212 °C at 760 mmHg; 125 °C at 4 mmHg | [1][5] |

| Density | 1.106 - 1.113 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.528 - 1.532 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [1] |

| Flash Point | 120 °C | [5] |

Synthesis and Purification

The synthesis of 4-(Ethoxymethyl)-2-methoxyphenol can be achieved through several routes, with the Williamson ether synthesis being a common and adaptable method. Below, two detailed protocols are provided, starting from readily available precursors.

Synthesis from Vanillin via Reductive Etherification

This one-pot method provides a direct route from vanillin, a widely available starting material. The reaction proceeds via the reduction of the aldehyde group of vanillin to a hydroxyl group, which is then etherified in the same reaction vessel.

Reaction Scheme:

Caption: One-pot synthesis of 4-(Ethoxymethyl)-2-methoxyphenol from vanillin.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin in a suitable solvent.

-

Reagent Addition: While stirring, add a metal complex hydride (e.g., sodium borohydride) and an alkylating reagent. The molar ratio of vanillin to the metal complex hydride and alkylating agent is typically 1:0.8-1.2.

-

Reaction: Heat the mixture to 30-40 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture. The resulting vanillyl alcohol ether solution is then subjected to separation and purification to yield the final product.[3]

Self-Validation Insight: The one-pot nature of this synthesis simplifies the procedure, reduces handling losses, and offers a more efficient workflow. The mild reaction conditions make it a favorable method for industrial-scale production.[3]

Williamson Ether Synthesis from Vanillyl Alcohol

This classic and robust method involves the formation of an alkoxide from vanillyl alcohol, followed by its reaction with an ethyl halide.

Workflow:

Caption: Williamson ether synthesis workflow for 4-(Ethoxymethyl)-2-methoxyphenol.

Protocol:

-

Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (NaH) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). To this suspension, add a solution of vanillyl alcohol in the same solvent dropwise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium vanillyl alkoxide.

-

Etherification: Cool the alkoxide solution to 0 °C and add an ethyl halide (e.g., ethyl bromide or ethyl iodide) dropwise. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-(Ethoxymethyl)-2-methoxyphenol.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the phenolic hydroxyl group without competing side reactions. An aprotic solvent is crucial to prevent protonation of the highly reactive alkoxide intermediate. The SN2 reaction with a primary ethyl halide is efficient and minimizes elimination side products.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 4-(Ethoxymethyl)-2-methoxyphenol. The following section details the key analytical techniques and expected results.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. While experimental data for this specific compound is limited in publicly available literature, a reported ¹H-NMR spectrum in CDCl₃ shows characteristic peaks at: δ=1.37 (3H, t), 3.42 (1H, q), 3.86 (3H, s), 4.44 (2H, s), 5.92 (1H, s), 6.88 (3H, m).

Infrared (IR) Spectroscopy:

The FTIR spectrum is useful for identifying the functional groups present. Key expected absorption bands include:

-

A broad O-H stretch from the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

-

C-H stretching vibrations from the aromatic ring and aliphatic groups (around 2850-3100 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹).

-

Strong C-O stretching vibrations from the ether linkages and the phenolic C-O bond (in the region of 1000-1300 cm⁻¹).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z 182. Common fragmentation patterns for ethers include alpha-cleavage and cleavage of the C-O bond. Predicted GC-MS data suggests characteristic fragments.

Chromatographic Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity and identifying any volatile impurities. A typical method would involve:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Detection: Mass spectrometer operating in EI mode.

High-Performance Liquid Chromatography (HPLC):

A validated reverse-phase HPLC method is crucial for accurate purity determination and quantification. A general method for related phenolic compounds can be adapted:

-

Column: A C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set at a wavelength where the compound exhibits maximum absorbance.

Self-Validating System: A comprehensive analytical approach combining spectroscopic and chromatographic techniques provides a self-validating system. NMR and IR confirm the structure, while GC-MS and HPLC provide orthogonal methods for purity assessment, ensuring the reliability of the analytical results.

Applications in Research and Drug Development

While widely used in the flavor and fragrance industry, 4-(Ethoxymethyl)-2-methoxyphenol also holds significant potential as a building block in medicinal chemistry and drug development.

As a Pharmaceutical Intermediate

The guaiacol moiety is a common structural motif in many biologically active compounds. The ethoxymethyl group can serve as a lipophilic side chain or be further functionalized. 4-Substituted-2-methoxyphenols are considered suitable building blocks for preparing new bioactive molecules.[4][6] For instance, derivatives of similar structures, such as 2-ethoxy-4-(methoxymethyl)benzamides, have been investigated as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes and obesity.

Potential Biological Activities

Antioxidant Properties:

Phenolic compounds are well-known for their antioxidant activity, which is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The methoxy group at the ortho position can further stabilize the resulting phenoxyl radical through resonance. While specific antioxidant data for 4-(Ethoxymethyl)-2-methoxyphenol is not extensively reported, related methoxyphenols have demonstrated significant antioxidant potential.

Safety and Handling

4-(Ethoxymethyl)-2-methoxyphenol is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is recommended to store the compound in a cool, dark place under an inert atmosphere as it may be air-sensitive.[5] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that vanillyl ethyl ether is not expected to be genotoxic.[7]

Conclusion

4-(Ethoxymethyl)-2-methoxyphenol is a valuable chemical entity with established applications in the flavor and fragrance sectors and emerging potential in pharmaceutical research. Its synthesis is achievable through well-established organic chemistry principles, and its characterization can be robustly performed using standard analytical techniques. As a versatile building block, it offers a platform for the development of novel bioactive molecules, warranting further investigation into its therapeutic potential.

References

-

FooDB. (2010, April 8). Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). Retrieved from [Link]

-

PubChem. Vanillyl ethyl ether | C10H14O3 | CID 61586. National Institutes of Health. Retrieved from [Link]

-

The Good Scents Company. vanillyl ethyl ether. Retrieved from [Link]

- Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., ... & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139.

- Google Patents. (2019). Method for synthesizing vanillyl alcohol ether. CN109942382B.

-

Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2015, February). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]

- Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2021). RIFM fragrance ingredient safety assessment, vanillyl ethyl ether, CAS Registry Number 13184-86-6. Food and Chemical Toxicology, 153, 112293.

Sources

- 1. Vanillyl ethyl ether | C10H14O3 | CID 61586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vanillyl ethyl ether, 13184-86-6 [thegoodscentscompany.com]

- 3. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]

- 4. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Ethoxymethyl)-2-methoxyphenol | 13184-86-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Solubility of 4-(Ethoxymethyl)-2-methoxyphenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Ethoxymethyl)-2-methoxyphenol in Organic Solvents

Executive Summary

4-(Ethoxymethyl)-2-methoxyphenol, also known as Ethyl Vanillyl Ether, is a versatile organic compound with significant potential in the pharmaceutical and cosmetic industries, often serving as a key intermediate in chemical synthesis.[1] Its solubility profile in various organic solvents is a critical physical property that dictates its behavior in reaction media, purification processes, and formulation development.[2] Understanding and accurately determining this solubility is paramount for optimizing processes, ensuring reproducibility, and accelerating development timelines.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility of 4-(Ethoxymethyl)-2-methoxyphenol. As a Senior Application Scientist, the narrative moves beyond simple protocols to explain the underlying causality, integrating theoretical models with robust, field-proven experimental methodologies. We will explore the molecular characteristics governing solubility, delve into predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and provide detailed, self-validating protocols for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method coupled with UV-Vis and HPLC analytical quantification.

The Molecule: 4-(Ethoxymethyl)-2-methoxyphenol

A molecule's structure is the primary determinant of its solubility. 4-(Ethoxymethyl)-2-methoxyphenol (CAS 13184-86-6) possesses a unique combination of functional groups that create a nuanced interaction profile with different solvents.

1.1. Chemical Structure and Physicochemical Properties

The molecule is a phenol derivative, featuring a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and an ethoxymethyl (-CH₂OCH₂CH₃) group.[1] This structure imparts both polar and non-polar characteristics.

-

Polar Features : The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. The oxygen atoms in the methoxy and ethoxymethyl groups act as hydrogen bond acceptors. These features contribute to its moderate solubility in water and its affinity for polar solvents.[1]

-

Non-Polar Features : The benzene ring and the ethyl portion of the ethoxymethyl group provide a hydrophobic character, driving its solubility in less polar organic solvents.

A summary of its key predicted properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | [3] |

| Average Molecular Weight | 182.22 g/mol | [3] |

| logP (Predicted) | 1.74 - 1.8 | [3] |

| pKa (Strongest Acidic, Predicted) | 9.91 | [3] |

| Polar Surface Area (Predicted) | 38.69 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Predicted Water Solubility | 1.82 g/L | [3] |

1.2. Significance in Research and Development The presence of the phenolic hydroxyl group suggests potential antioxidant activity, a valuable trait in cosmetic and pharmaceutical formulations.[1] Its role as a synthetic intermediate means it is frequently used in reaction mixtures, where its solubility directly impacts reaction kinetics, yield, and purity.[1]

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance, enabling a rational selection of solvents and saving significant time and resources.

2.1. Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by solubility parameters. While the single-parameter Hildebrand model has limitations, the three-component Hansen Solubility Parameters provide a more powerful predictive framework.[4] HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion) : Energy from atomic forces (van der Waals).

-

δP (Polar) : Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding) : Energy from hydrogen bonds.

A substance is likely to dissolve in a solvent when their respective HSP values are similar. This similarity is quantified by the HSP distance (Ra), where a smaller Ra indicates a higher affinity. The group contribution method by Hoftyzer and Van Krevelen can be used to estimate HSP values for new molecules.[5] By calculating the HSP for 4-(Ethoxymethyl)-2-methoxyphenol and comparing it to known values for various solvents, one can create a ranked list of potential candidates for experimental testing.[5][6]

2.2. COSMO-RS: A Quantum Chemical Approach

COSMO-RS (COnductor-like Screening MOdel for Real Solvents) is a modern, powerful tool for predicting thermodynamic properties from first principles.[7] It uses quantum chemistry to calculate the screening charge density on the surface of a molecule (the σ-profile), which represents the molecule's polarity.[8][9] By comparing the σ-profiles of a solute and a solvent, COSMO-RS can accurately predict chemical potential and, consequently, solubility.[7]

This in silico screening is exceptionally valuable in early-stage development. It allows for the rapid assessment of a vast array of conventional and green solvents without the need for physical samples, guiding experimental efforts toward the most promising systems.[8][10] While powerful, it's important to recognize that for complex molecules, especially those with multiple conformers, the accuracy of predictions can be influenced by the computational methods used.[11][12]

Experimental Determination of Thermodynamic Solubility

Theoretical models provide predictions; experimental measurement provides definitive proof. The "gold standard" for determining thermodynamic solubility—the true equilibrium value—is the shake-flask method.[13]

3.1. The Shake-Flask Method: A Self-Validating System

This method is based on creating a saturated solution by adding an excess of the solid compound to a solvent and allowing it to equilibrate.[13][14] The system's trustworthiness comes from its design: by ensuring excess solid is always present and that equilibrium is reached, the resulting concentration is, by definition, the maximum solubility at that temperature.

3.2. Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of 4-(Ethoxymethyl)-2-methoxyphenol in a selected organic solvent at a constant temperature.

Materials:

-

4-(Ethoxymethyl)-2-methoxyphenol (solid, >98% purity)

-

Solvent of choice (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes for dilutions

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 4-(Ethoxymethyl)-2-methoxyphenol to a vial. Causality: An excess is critical to ensure that the solution reaches saturation and that some solid remains, confirming equilibrium.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for at least 24 to 48 hours. Causality: This extended period is necessary to ensure the system reaches thermodynamic equilibrium. The time required can vary, and for rigorous studies, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration is no longer changing.[13][14]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality: This step is crucial to remove any undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method (see Section 4).

-

Calculation: Calculate the original concentration in the saturate, accounting for the dilution factor. This value represents the solubility.

3.3. Shake-Flask Workflow Diagram

Sources

- 1. CAS 13184-86-6: 4-(ethoxymethyl)-2-methoxyphenol [cymitquimica.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]

- 4. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 5. d.lib.msu.edu [d.lib.msu.edu]

- 6. Application of Hansen Dolubility Parameters to ExtractionProcess of Phenolic Compounds from Chamomile Inflorences | Scientific Journal of Gdynia Maritime University [sjgmu.umg.edu.pl]

- 7. zenodo.org [zenodo.org]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

Discovery and history of 4-(Ethoxymethyl)-2-methoxyphenol

The following technical guide details the chemical, historical, and functional profile of 4-(Ethoxymethyl)-2-methoxyphenol (Vanillyl Ethyl Ether).

From Flavor Chemistry to Bioactive Pharmacophore[1][2][3]

Executive Summary

4-(Ethoxymethyl)-2-methoxyphenol, commonly known as Vanillyl Ethyl Ether (VEE) , is a phenolic ether derivative of vanillin.[1][2] Historically utilized as a high-value flavoring agent due to its sensory profile (warm, spicy, vanilla-like), VEE has recently garnered attention in drug development for its potent antioxidant capacity and neuro-olfactory modulation. Unlike its parent compound vanillin, VEE exhibits enhanced lipophilicity, influencing its bioavailability and interaction with transient receptor potential (TRP) channels. This guide analyzes its transition from a fermentation byproduct to a target for green synthesis and pharmacological application.

Chemical Identity & Structural Analysis

VEE belongs to the class of methoxyphenols . Its structure consists of a guaiacol core (2-methoxyphenol) substituted at the para-position with an ethoxymethyl group. This ether linkage significantly alters its volatility and solubility compared to vanillyl alcohol.

| Property | Data |

| IUPAC Name | 4-(Ethoxymethyl)-2-methoxyphenol |

| Common Synonyms | Vanillyl ethyl ether; Ethyl vanillyl ether; 4-Ethoxy-3-methoxybenzyl alcohol (ether form) |

| CAS Number | 13184-86-6 |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| LogP (Predicted) | ~1.8 (Higher lipophilicity than Vanillin) |

| Organoleptic Profile | Phenolic, smoky, spicy, vanilla; lower volatility than vanillin.[3][1][4][2][5][6][7] |

Historical Genesis: Discovery & Isolation

The history of VEE is bifurcated into its identification as a natural congener and its intentional synthesis.

3.1 The Fermentation Artifact (Early 20th Century)

VEE was not initially "discovered" as a target molecule but identified as a congener in aged spirits . Researchers analyzing the volatile composition of grape brandy, rum, and whiskey noted that vanillin (leached from oak barrels) reacts slowly with ethanol in the acidic, oxidative environment of the aging cask.

-

Mechanism: Acid-catalyzed etherification of vanillyl alcohol (reduced vanillin) with ethanol.[1]

-

Significance: This identified VEE as a contributor to the "mellowing" and "spicy" notes of aged spirits, distinguishing premium distillates from raw spirits.

3.2 The Flavor Industry Era (1970s–1990s)

Recognizing its sensory value, the flavor industry sought to synthesize VEE to enhance vanilla and fruit profiles. It was registered with FEMA (Flavor and Extract Manufacturers Association) as FEMA 3815 , granting it GRAS (Generally Recognized As Safe) status. This era marked the shift from extraction to industrial synthesis.

Synthetic Evolution & Protocols

The synthesis of VEE has evolved from harsh acid catalysis to "Green Motion" certified processes.

4.1 Traditional Industrial Synthesis (Catalytic Reductive Etherification)

The most robust industrial method involves the reductive etherification of vanillin using triethyl orthoformate. This method avoids the instability of vanillyl alcohol intermediates.

Protocol 1: Palladium-Catalyzed Reductive Etherification

-

Scope: High-yield industrial production.

-

Reagents: Vanillin (20 mmol), Triethyl orthoformate (40 mmol), p-Toluenesulfonic acid (p-TSA, cat.), 5% Pd/C catalyst.[2]

-

Equipment: High-pressure Autoclave (100 mL).

Step-by-Step Methodology:

-

Charge: Load 3.04 g Vanillin, 5.93 g Triethyl orthoformate, 15 mg p-TSA, and 15 mg 5% Pd/C into the autoclave inner tube.

-

Inerting: Purge the system with Nitrogen (N₂) three times to remove oxygen.

-

Pressurization: Introduce Hydrogen (H₂) gas to a pressure of 3.0 MPa .

-

Reaction: Heat the autoclave to 130°C with continuous stirring (approx. 500-800 rpm). Maintain for 1 hour .

-

Work-up: Cool to room temperature. Release H₂ pressure carefully.

-

Purification: Filter the mixture to recover the Pd/C catalyst. Distill the filtrate under reduced pressure to remove unreacted orthoformate.[2]

-

Yield: Expect ~3.60 g of Vanillyl Ethyl Ether (96.2% yield).

4.2 Green Enzymatic Synthesis (Biocatalysis)

Recent advancements focus on using Vanillyl Alcohol Oxidase (VAO) .

-

Mechanism: VAO catalyzes the conversion of 4-ethylguaiacol or vanillyl alcohol derivatives.

-

Advantage: Operates at ambient temperature/pressure, high regioselectivity, and avoids heavy metals.

Figure 1: Synthetic pathways for Vanillyl Ethyl Ether, contrasting the industrial reductive etherification route with the natural aging process found in spirits.[2]

Pharmacological & Functional Frontiers

While primarily a flavorant, VEE possesses a "hidden" pharmacological profile typical of lipophilic methoxyphenols.

5.1 Antioxidant Activity

VEE acts as a radical scavenger. The phenolic hydroxyl group is the active site, donating a hydrogen atom to neutralize free radicals (ROO•).

-

Data: In comparative assays (DPPH/ABTS), VEE has demonstrated IC50 values superior to standard preservatives like BHT (Butylated hydroxytoluene) in specific lipid matrices due to its improved solubility in fatty tissues.

-

Mechanism: The ethoxymethyl group acts as an electron-donating group, stabilizing the resulting phenoxy radical via resonance, thereby enhancing antioxidant persistence.

5.2 Neuro-Olfactory Modulation

A 2024 fMRI study highlighted a distinct neurological footprint for VEE compared to Vanillin.[1]

-

Observation: While psychophysically similar (both smell like vanilla), VEE elicits different activation patterns in the parahippocampal gyrus and amygdala .[8]

-

Implication: VEE may bypass certain "familiarity" circuits associated with Vanillin, making it a candidate for novel sensory therapies or anxiety modulation without triggering "food-associated" memory retrieval as strongly as Vanillin.

5.3 Enzyme Inhibition (AChE)

Preliminary molecular docking and in vitro studies suggest VEE inhibits Acetylcholinesterase (AChE) .

-

Relevance: AChE inhibitors are the standard of care for Alzheimer's disease. VEE's small size and lipophilicity suggest it could cross the Blood-Brain Barrier (BBB) more effectively than polar phenolic acids, serving as a scaffold for neuroprotective drug design.

Figure 2: Structure-Activity Relationship (SAR) mapping of VEE, linking chemical features to observed biological effects.[1]

Safety & Toxicology (JECFA Evaluation)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has extensively reviewed VEE (No. 887).

-

Metabolism: VEE is rapidly absorbed and metabolized. The ether linkage is cleaved by O-dealkylation (likely CYP450 mediated), yielding vanillyl alcohol and vanillin, which are subsequently oxidized to vanillic acid and excreted.

-

Toxicity:

-

NOEL (Rat): 500 mg/kg bw/day (14-week study).[1]

-

Genotoxicity: Negative in Ames test and in vivo micronucleus assays (read-across from Vanillyl Butyl Ether).

-

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety evaluation of certain food additives: Hydroxy- and alkoxy-substituted benzyl derivatives. WHO Food Additives Series 48. Retrieved from [Link][1]

-

Research Institute for Fragrance Materials (RIFM). (2021).[9] Fragrance ingredient safety assessment, vanillyl ethyl ether, CAS Registry Number 13184-86-6.[3][1][7][10] Food and Chemical Toxicology. Retrieved from [Link]

-

Technische Universität Dresden. (2024). Cerebral Insights into Olfactory Discrimination: Vanillin, Vanitrope, and Vanillyl Ethyl Ether. ResearchGate. Retrieved from [Link]

-

Mane. (2015).[11] GREEN MOTION: a new and easy to use green chemistry metric from laboratories to industry.[12] Royal Society of Chemistry. Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 61586, Vanillyl ethyl ether. Retrieved from [Link]

Sources

- 1. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]

- 2. Vanillyl ethyl ether | 13184-86-6 [chemicalbook.com]

- 3. Vanillyl ethyl ether | C10H14O3 | CID 61586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 5. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB [foodb.ca]

- 7. Vanillyl ethyl ether natural (US), = 98 , FG 13184-86-6 [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. Vanillyl ethyl ether バニリルエチルエーテル -Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 11. researchgate.net [researchgate.net]

- 12. GREEN MOTION: a new and easy to use green chemistry metric from laboratories to industry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Monograph: Predicted Pharmacodynamics of 4-(Ethoxymethyl)-2-methoxyphenol

[1][2]

Executive Intelligence

4-(Ethoxymethyl)-2-methoxyphenol , commonly known as Vanillyl Ethyl Ether (VEE), represents a structural bridge between the volatile phenolic antioxidants (like Vanillin) and the lipophilic sensory modulators (like Vanillyl Butyl Ether and Capsaicin).[1] While historically categorized as a flavoring agent (FEMA 3815), its pharmacological architecture suggests under-explored potential as a mild, non-irritating TRPV1 agonist and a lipophilic antioxidant .

This guide moves beyond basic organoleptics to model the molecule's utility in topical therapeutics, predicting a dual-action mechanism: sensory nociceptor modulation without the "capsaicin sting," coupled with localized ROS scavenging.

Chemical Architecture & Physicochemical Profile

The molecule features a guaiacol core (2-methoxyphenol) functionalized at the para position with an ethoxymethyl ether tail.[1] This "short-tail" ether modification is critical; it increases lipophilicity (

Table 1: Comparative Physicochemical Properties

| Property | 4-(Ethoxymethyl)-2-methoxyphenol (VEE) | Vanillyl Alcohol (Precursor) | Capsaicin (Benchmark) | Impact on Bioactivity |

| MW ( g/mol ) | 182.22 | 154.16 | 305.41 | Low MW favors rapid kinetic onset.[1][2] |

| LogP (Predicted) | ~1.74 - 1.80 | 0.80 | 3.04 | Optimal for epidermal penetration; less systemic risk than Capsaicin.[1][2] |

| TPSA (Ų) | 38.7 | 49.7 | 58.6 | High membrane permeability (BBB and Dermal).[1][2] |

| H-Bond Donors | 1 (Phenolic OH) | 2 | 2 | Single donor preserves antioxidant capacity but aids lipophilicity.[1][2] |

| Key Moiety | Ethoxymethyl ether | Hydroxymethyl | Nonenamide tail | Short ether tail predicts mild TRPV1 agonism (low efficacy).[1][2] |

Predicted Pharmacodynamics: The "Soft-Agonist" Hypothesis[1][2]

3.1 Primary Mechanism: TRPV1 Allosteric Modulation

Unlike Capsaicin, which locks the Transient Receptor Potential Vanilloid 1 (TRPV1) channel open causing massive

-

Binding Mode: The vanillyl head group anchors to the TRPV1 binding pocket (residues Y511, S512). However, the short ethyl tail lacks the hydrophobic bulk to stabilize the channel in the fully "open" state for extended periods.

-

Physiological Outcome: This results in a "flickering" channel opening—sufficient to depolarize the nerve ending and release mild neuropeptides (CGRP) causing a warming sensation (thermogenesis) and vasodilation, but insufficient to trigger the high-threshold pain signal.[1]

3.2 Secondary Mechanism: Radical Scavenging

The free phenolic hydroxyl group at position 4 is the catalytic center for antioxidant activity.[1] VEE acts via Hydrogen Atom Transfer (HAT) , donating a proton to neutralize peroxyl radicals (

3.3 Visualization of Signaling Pathway

The following diagram illustrates the predicted dual-pathway mechanism in a sensory neuron.

[1][2]

In Silico ADMET Profiling

Before wet-lab validation, we predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile to guide formulation.

-

Absorption (Skin): With a

and -

Metabolism:

-

Toxicity: Predicted to be low (Class I/II).[1] Unlike aldehydes (Vanillin), the ether linkage is chemically stable and non-sensitizing (lacking the Schiff-base forming potential of aldehydes).[1]

Experimental Validation Protocols

To validate the "Soft-Agonist" and "Antioxidant" hypotheses, the following self-validating experimental workflows are required.

Protocol A: Functional TRPV1 Agonism (FLIPR Calcium Assay)

Objective: Quantify the potency (

-

Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Compound Preparation:

-

Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR).[1] Inject compounds and record fluorescence (

). -

Data Analysis: Plot

vs. Log[Concentration].-

Prediction: VEE will show a higher

(lower potency) and lower

-

Protocol B: DPPH Radical Scavenging Assay

Objective: Confirm the retention of antioxidant activity despite etherification.[1]

-

Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

-

Reaction: Mix 100

L of VEE solution (varying concentrations) with 100 -

Incubation: 30 minutes in the dark at Room Temperature.

-

Detection: Measure Absorbance at 517 nm.

-

Validation: Activity is confirmed if the solution turns yellow. Calculate

(concentration to scavenge 50% of radicals).-

Standard: Compare against Ascorbic Acid and Vanillin.[1]

-

Workflow Visualization

The following diagram outlines the critical path for validating VEE as a therapeutic candidate.

[1][2]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 61586, Vanillyl ethyl ether. Retrieved from [Link][1]

-

Fujisawa, S., et al. (2007).[1] Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Retrieved from [Link][1]

-

Research Institute for Fragrance Materials (RIFM). (2021).[1][3] Safety Assessment of Vanillyl Ethyl Ether. Elsevier.[1] Retrieved from [Link][1]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[1] Safety Evaluation of Certain Food Additives: Hydroxy- and Alkoxy-substituted Benzyl Derivatives. WHO Food Additives Series 48. Retrieved from [Link][1]

An In-Depth Technical Guide to the Safe Handling of 4-(Ethoxymethyl)-2-methoxyphenol

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(Ethoxymethyl)-2-methoxyphenol (CAS No. 13184-86-6), a compound also known as Vanillyl Ethyl Ether. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory conduct. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere procedural compliance.

Section 1: Chemical Profile and Physicochemical Properties

4-(Ethoxymethyl)-2-methoxyphenol is an organic compound classified as a methoxyphenol and a benzyl ether.[1][2] Its structural features—a phenolic hydroxyl group, a methoxy group, and an ethoxymethyl substituent on a benzene ring—dictate its chemical reactivity and toxicological profile.[2] While it finds use in industries such as flavors and fragrances, its handling in a research context necessitates a thorough understanding of its properties to mitigate risks.[1]

Table 1: Physicochemical Data for 4-(Ethoxymethyl)-2-methoxyphenol

| Property | Value | Source |

|---|---|---|

| CAS Number | 13184-86-6 | [1] |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Pale amber to yellow liquid | [1] |

| Odor | Phenolic, smoky | [1] |

| Boiling Point | 125 °C @ 4 mmHg | |

| Flash Point | 120 °C | |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |

| Refractive Index | 1.528-1.532 |[1] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with 4-(Ethoxymethyl)-2-methoxyphenol, as identified by suppliers, are skin and eye irritation. Due to a lack of exhaustive toxicological data for this specific molecule, a conservative risk assessment is imperative.[2][3] The precautionary principle dictates that we extrapolate potential hazards from structurally analogous compounds, such as 2-Methoxyphenol (Guaiacol) and other substituted phenols, which are known to be harmful if swallowed and cause significant skin and eye irritation.[4][5]

The phenolic hydroxyl group is the primary driver of this irritant potential. Therefore, all handling procedures must be designed to prevent direct contact with skin and eyes.

Table 2: GHS Hazard Summary | | | | :--- | :--- | | Pictogram |

| | Signal Word | Warning | | Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | | Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7] P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. Engineering controls form the first line of defense, supplemented by rigorous adherence to PPE protocols.

Engineering Controls

All manipulations of 4-(Ethoxymethyl)-2-methoxyphenol should be conducted in a well-ventilated area.[4][8] For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory to prevent inhalation of vapors.[6]

Personal Protective Equipment (PPE)

PPE is a critical barrier between the researcher and the chemical. The selection and use of appropriate PPE are non-negotiable safety requirements. A risk assessment should precede any handling to ensure the chosen PPE is adequate for the task.[9]

-

Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are required at all times.[9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]

-

Skin Protection:

-

Gloves: Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, butyl rubber gloves offer superior resistance to organic solvents.[9] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.

-

-

Respiratory Protection: Not typically required when adequate engineering controls (i.e., a fume hood) are used. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9][11]

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing the risk of exposure and ensuring experimental integrity.

General Handling Protocol

-

Preparation: Before starting, ensure all necessary materials, including spill cleanup supplies, are within reach. Confirm the location and functionality of the nearest safety shower and eyewash station.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[4][6]

-

Manipulation: Handle the chemical in a fume hood. Avoid direct contact with skin, eyes, and clothing.[4][8] Use equipment (e.g., spatulas, pipettes) to avoid direct handling.

-

Heating: If heating is required, use a controlled heating source like a mantle or water bath. Avoid open flames.

-

Closure: Keep the container tightly sealed when not in use to prevent the release of vapors.[4][6][8]

-

Post-Handling: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[4][8]

Storage Protocol

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][6]

-

Container: Keep in the original, tightly closed container.[4][6][8]

-

Compatibility: Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7] Segregate from food and drink.[4][8]

Section 5: Emergency Procedures and First Aid

Prompt and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response

The appropriate response depends on the scale and location of the spill.

-

Alert Personnel: Immediately alert nearby colleagues.

-

Evacuate (if necessary): For large spills, evacuate the area and contact the institutional safety office.

-

Containment (for small spills): For small, manageable spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to local and institutional regulations.[12]

First Aid Measures

Immediate first aid is critical to mitigating the effects of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[12][13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6][7][12] Remove contact lenses if present and easy to do.[4][6][7][12] Seek immediate medical attention.[6][7][13]

-

Skin Contact: Remove all contaminated clothing immediately.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6][7][12][14] If skin irritation develops or persists, seek medical attention.[12]

-

Inhalation: Move the affected person to fresh air.[6][7][12][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[12][13] Rinse the mouth thoroughly with water.[5][7][8][12] Never give anything by mouth to an unconscious person.[12][13] Call a physician or poison control center immediately.[4][12]

References

-

Thermo Fisher Scientific. (2020). Safety Data Sheet for 4-Methoxyphenol. Link

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Link

-

Fisher Scientific. (2024). Safety Data Sheet: 2-Methoxyphenol. Link

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 4-Methoxyphenol. Link

-

Thermo Scientific Chemicals. (n.d.). 4-Ethyl-2-methoxyphenol, 98%. Link

-

Carl ROTH. (n.d.). Safety Data Sheet: Guaiacol. Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Link

-

Carl ROTH. (2025). Safety Data Sheet: Guaiacol. Link

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methoxy-4-methylphenol. Link

-

Elsevier. (2025). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61586, Vanillyl ethyl ether. Link

-

TCI EUROPE N.V. (n.d.). 4-(Ethoxymethyl)-2-methoxyphenol. Link

-

TCI AMERICA. (n.d.). 4-(Ethoxymethyl)-2-methoxyphenol. Link

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. Link

-

Regulations.gov. (n.d.). Premanufacture Notice. Link

-

Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Link

-

FooDB. (2010). Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). Link

-

GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Link

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79662, 2-Methoxy-4-(methoxymethyl)phenol. Link

Sources

- 1. Vanillyl ethyl ether | C10H14O3 | CID 61586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. fishersci.fi [fishersci.fi]

- 5. carlroth.com [carlroth.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. epa.gov [epa.gov]

- 11. gerpac.eu [gerpac.eu]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. aksci.com [aksci.com]

- 14. 4-Ethyl-2-methoxyphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols for the Utilization of 4-(Ethoxymethyl)-2-methoxyphenol in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Versatile Guaiacol Derivative

4-(Ethoxymethyl)-2-methoxyphenol, also known commercially as Ethyl Vanillyl Ether, is a guaiacol derivative that presents a unique combination of functional groups ripe for exploitation in multi-step organic synthesis.[1] While its application is noted in the fragrance and flavor industry for its sweet, chocolate-like aroma, its utility as a chemical building block is significantly underdeveloped in publicly available literature.[1][2] This guide serves to bridge that gap by providing researchers, medicinal chemists, and process development scientists with a technical framework for its use.

This document moves beyond a simple recitation of facts to explore the logical application of this molecule's inherent reactivity. We will dissect the synthetic utility of its three key features: the nucleophilic phenolic hydroxyl group, the activated aromatic ring, and the stable, yet cleavable, ethoxymethyl ether linkage. The protocols and mechanistic discussions that follow are designed to be self-validating, providing the causality behind experimental choices to empower scientists in their synthetic endeavors.

Table 1: Physicochemical Properties of 4-(Ethoxymethyl)-2-methoxyphenol

| Property | Value | Source |

| CAS Number | 13184-86-6 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄O₃ | [3][4] |

| Molecular Weight | 182.22 g/mol | [3][4] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |

| Boiling Point | 125 °C @ 4 mmHg (5.33 hPa) | [1][2] |

| Refractive Index (n20/D) | ~1.53 | [2] |

| Synonyms | Ethyl vanillyl ether, Vanillyl ethyl ether, Ethyl 4-hydroxy-3-methoxybenzyl ether | [1][4] |

Part 1: Exploiting the Phenolic Hydroxyl Group

The phenolic hydroxyl is arguably the most versatile functional group on the molecule, serving as a potent nucleophile once deprotonated. This enables straightforward derivatization through O-alkylation and O-acylation, providing pathways to a diverse range of analogs and intermediates.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental transformation for forming ether linkages.[5] The reaction proceeds via an Sₙ2 mechanism, wherein the phenoxide, generated by treating the phenol with a suitable base, displaces a halide or other suitable leaving group from an alkyl electrophile.[5] Given the Sₙ2 nature, this method is most efficient with primary alkyl halides.[5]

The application of this reaction to 4-(Ethoxymethyl)-2-methoxyphenol allows for the introduction of various alkyl or functionalized side chains, significantly altering the molecule's steric and electronic properties for applications in drug discovery or materials science.

Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.

Protocol 1: Synthesis of 4-(Ethoxymethyl)-2-methoxy-1-(prop-2-yn-1-yloxy)benzene

This protocol details the propargylation of the phenolic hydroxyl, introducing a terminal alkyne moiety that can be used for subsequent "click" chemistry or other coupling reactions.

-

Materials:

-

4-(Ethoxymethyl)-2-methoxyphenol (1.0 eq, e.g., 1.82 g, 10.0 mmol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 0.48 g, 12.0 mmol)

-

Propargyl bromide, 80% solution in toluene (1.5 eq, 1.67 mL, 15.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF), 50 mL

-

Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

-

-

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 60% NaH dispersion.

-

Wash the NaH twice with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.

-

Add 30 mL of anhydrous DMF to the washed NaH and cool the resulting suspension to 0 °C in an ice bath.

-

Dissolve 4-(Ethoxymethyl)-2-methoxyphenol in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes. Causality: Slow addition is crucial to control the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

-

Re-cool the mixture to 0 °C and add the propargyl bromide solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diether product.

-

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The disappearance of the phenolic proton signal (~5.5-6.0 ppm) and the appearance of signals corresponding to the propargyl group in the NMR spectra will validate the reaction's success.

Part 2: Aromatic Ring Functionalization

The aromatic ring of 4-(Ethoxymethyl)-2-methoxyphenol is electron-rich due to the strong activating effects of the ortho-methoxy and para-hydroxyl (directing) groups. This makes it highly susceptible to electrophilic aromatic substitution.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents are paramount. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho, para-directing. With the position para to the hydroxyl group occupied by the ethoxymethyl moiety, and the position para to the methoxy group occupied by the hydroxyl, electrophilic attack is strongly directed to the positions ortho to the powerful hydroxyl activator. Position 5 is the most sterically accessible and electronically favorable site for substitution.

Caption: Predicted Regioselectivity for Electrophilic Aromatic Substitution.

Protocol Concept: Regioselective Formylation (Duff Reaction)

The Duff reaction is a formylation method suitable for highly activated aromatic compounds like phenols. It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (typically glycerol/boric acid or trifluoroacetic acid). This reaction would install an aldehyde at the C-5 position, yielding a valuable trifunctionalized intermediate.

-

Materials:

-

4-(Ethoxymethyl)-2-methoxyphenol (1.0 eq)

-

Hexamethylenetetramine (HMTA) (1.5 - 2.0 eq)

-

Trifluoroacetic acid (TFA) as solvent and catalyst

-

Aqueous HCl (2M) for hydrolysis

-

-

Conceptual Procedure:

-

Dissolve 4-(Ethoxymethyl)-2-methoxyphenol and HMTA in TFA.

-

Heat the mixture (e.g., 80-90 °C) for several hours until TLC analysis indicates consumption of the starting material. Causality: Heat is required to drive the formation of the electrophilic iminium species from HMTA.

-

Cool the reaction mixture and perform an acidic workup by adding aqueous HCl and heating to hydrolyze the resulting imine intermediate to the aldehyde.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic extracts.

-

Purify by column chromatography or recrystallization to isolate 5-(ethoxymethyl)-4-hydroxy-3-methoxybenzaldehyde.

-

-

Validation: The introduction of an aldehyde group would be confirmed by the appearance of a singlet at ~9.8 ppm in the ¹H NMR spectrum and a signal at ~190 ppm in the ¹³C NMR spectrum. IR spectroscopy would show a strong carbonyl stretch around 1680 cm⁻¹.

Part 3: The Ethoxymethyl Group as a Stable Protecting Group and Synthetic Handle

The ethoxymethyl group is functionally a benzyl ether. Benzyl ethers are widely used as protecting groups for alcohols and phenols due to their stability across a wide range of reaction conditions, including strongly basic, nucleophilic, and mild acidic conditions.

However, this stability is not absolute. The C-O bond can be cleaved under specific reductive conditions, most commonly catalytic hydrogenolysis. This unmasks a primary alcohol (a hydroxymethyl group), providing a new site for synthetic elaboration.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This protocol describes the cleavage of the ethoxymethyl ether to reveal the corresponding benzylic alcohol.

-

Materials:

-

4-(Ethoxymethyl)-2-methoxyphenol (1.0 eq)

-

Palladium on carbon (Pd/C), 10 wt% (5-10 mol% Pd)

-

Methanol or Ethyl Acetate as solvent

-

Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

-

-

Procedure:

-

Dissolve the substrate in a suitable solvent (e.g., methanol) in a flask equipped with a magnetic stir bar.

-

Carefully add the Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

-

Evacuate the flask and backfill with hydrogen gas three times.

-

Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction vigorously at room temperature. Causality: Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, gas).

-

Monitor the reaction by TLC. The reaction may take from a few hours to overnight.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, 4-(hydroxymethyl)-2-methoxyphenol (vanillyl alcohol).

-

Purify as needed by chromatography or recrystallization.

-

-

Validation: Successful deprotection is confirmed by ¹H NMR, where the signals for the ethyl group (a quartet and a triplet) will disappear and be replaced by a broad singlet for the new hydroxyl proton, and the benzylic -CH₂- signal may shift. Mass spectrometry will confirm the expected change in molecular weight.

Summary and Outlook

4-(Ethoxymethyl)-2-methoxyphenol is a readily available building block with significant, albeit largely untapped, potential in organic synthesis. Its defined reactivity allows for selective functionalization at three distinct sites, making it an ideal starting material for constructing complex molecular architectures.

Table 2: Summary of Synthetic Transformations

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Key Application |

| O-Alkylation | Base (NaH, K₂CO₃), R-X | Aryl-Alkyl Ether | Introduction of side chains, linkers |

| O-Acylation | Acyl chloride/anhydride, Base | Aryl Ester | Prodrug synthesis, property modulation |

| Formylation | HMTA, Acid (TFA) | Aldehyde | Precursor for amines, acids, heterocycles |

| Halogenation | NBS, NCS, I₂ | Aryl Halide | Substrate for cross-coupling reactions |

| Hydrogenolysis | H₂, Pd/C | Benzylic Alcohol | Unmasking a reactive hydroxyl group |

By leveraging the principles of functional group reactivity, chemists can confidently incorporate this versatile molecule into synthetic routes for pharmaceuticals, agrochemicals, and novel materials. The protocols and insights provided herein serve as a foundational guide to unlocking the full potential of this valuable chemical intermediate.

References

-

Natural Micron Pharm Tech. 4-Ethyl-2-Methoxyphenol. Available at: [Link]

-

Ashnagar, A. et al. (2012). Isolation and characterization of 4-allyl-2-methoxyphenol (eugenol) from clove buds marketed in Tehran city of Iran. International Journal of ChemTech Research, 4(1), 105-109. Available at: [Link]

-

ResearchGate. (2017). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. Available at: [Link]

-

Wikipedia. 4-Ethylguaiacol. Available at: [Link]

-

Veeral Organics. Guaiacol. Available at: [Link]

-

FooDB. (2015). Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). Available at: [Link]

-

PubChem, National Institutes of Health. Guaiacol. Available at: [Link]

-

ResearchGate. (2017). Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. Available at: [Link]

-

Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Cancer Chemoprevention, 6(2), 53-57. Available at: [Link]

-

CP Lab Safety. 4-(Ethoxymethyl)-2-methoxyphenol, min 98% (GC), 100 grams. Available at: [Link]

-

PubChem, National Institutes of Health. 2-Methoxy-4-(methoxymethyl)phenol. Available at: [Link]

-

PubChem, National Institutes of Health. 4-Ethylguaiacol. Available at: [Link]

-

Yeast Metabolome Database. 4-Allyl-2-methoxyphenol (YMDB01613). Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

-

NIST Chemistry WebBook. Phenol, 4-(ethoxymethyl)-2-methoxy-. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Ether and Epoxide Reactions. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2021). 18.2: Preparing Ethers. Available at: [Link]

-

Fiveable. 18.2 Preparing Ethers - Organic Chemistry. Available at: [Link]

-

FooDB. (2015). Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). Available at: [Link]

-

Organic Chemistry Portal. MOM Ethers. Available at: [Link]

-

Reddit. (2023). Duff reaction using 4-methoxyphenol. r/chemhelp. Available at: [Link]

Sources

- 1. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]

- 2. 4-(Ethoxymethyl)-2-methoxyphenol | 13184-86-6 | TCI AMERICA [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Phenol, 4-(ethoxymethyl)-2-methoxy- [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Quantitative Analysis of 4-(Ethoxymethyl)-2-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

4-(Ethoxymethyl)-2-methoxyphenol, also known as Ethyl Vanillyl Ether, is a significant compound in the flavor and fragrance industry and can be found as a component in various natural and processed products.[1][2] Its accurate quantification is crucial for quality control, product development, and research in food science, beverage analysis, and pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the selective detection and quantification of this and other volatile and semi-volatile phenolic compounds.[3][4]

This application note provides a detailed protocol for the quantitative analysis of 4-(Ethoxymethyl)-2-methoxyphenol in a liquid matrix. The methodology is grounded in established principles of analytical chemistry, emphasizing the use of an internal standard for enhanced accuracy and precision.[5][6] The protocol is designed for researchers, scientists, and drug development professionals familiar with GC-MS techniques.

Scientific Principles

The quantification of a target analyte by GC-MS relies on the separation of compounds in a mixture by gas chromatography followed by their detection and identification by mass spectrometry. The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert gas).[7] The mass spectrometer then ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their abundance.

For quantitative analysis, the intensity of a specific ion (or ions) characteristic of the analyte is measured and compared to that of a known concentration of the same analyte in a calibration standard. To compensate for variations in sample injection volume, instrument response, and sample preparation efficiency, an internal standard is often employed.[5][6] An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample, and which elutes close to the analyte of interest. For phenolic compounds, isotopically labeled analogues such as Guaiacol-d4 or o-Cresol-d7 are often excellent choices.[4][5]

Experimental Workflow

The overall workflow for the quantification of 4-(Ethoxymethyl)-2-methoxyphenol is depicted below. This process involves sample preparation, including the addition of an internal standard, followed by GC-MS analysis and data processing.

Caption: Workflow for 4-(Ethoxymethyl)-2-methoxyphenol analysis.

Materials and Reagents

-

Analytical Standard: 4-(Ethoxymethyl)-2-methoxyphenol (purity ≥98%)[8][9]

-

Internal Standard (IS): 4-Ethyl-2-methoxyphenol (purity ≥98%) or a suitable deuterated analog.

-

Solvents: Dichloromethane (GC grade), Methanol (HPLC grade), Hexane (GC grade), Ethyl Acetate (GC grade).[7]

-

Reagents: Anhydrous sodium sulfate.

-

Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.

Instrumentation and Analytical Conditions

A gas chromatograph coupled to a mass spectrometer is required. The following are typical starting parameters that may need to be optimized for your specific instrument.

| GC Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[10] |

| Injector | Splitless, 250°C |

| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)[11] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection Volume | 1 µL |

| MS Parameter | Condition |

| Ion Source | Electron Ionization (EI), 70 eV |

| Source Temp. | 230°C |